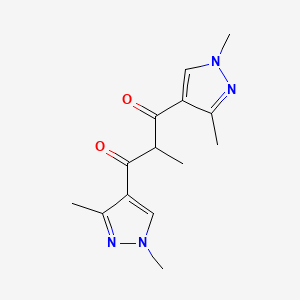

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

Description

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is a β-diketone derivative functionalized with two 1,3-dimethylpyrazole substituents and a central methyl group. Its structure features a diketone backbone flanked by heterocyclic pyrazole rings, which confer unique coordination and electronic properties. Commercial availability is also restricted, as it is listed as a discontinued product by suppliers like CymitQuimica .

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1,3-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-8(13(19)11-6-17(4)15-9(11)2)14(20)12-7-18(5)16-10(12)3/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHCSIOCPKWVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C(C)C(=O)C2=CN(N=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under controlled conditions. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Enolate Formation and Alkylation

The central diketone undergoes deprotonation in basic conditions to form enolates, which can react with electrophiles.

| Reaction | Conditions | Products |

|---|---|---|

| Enolate alkylation | K₂CO₃/MeOH, alkyl halides | Alkylated derivatives at the α-position |

For example, treatment with methyl iodide in methanol containing potassium carbonate yields mono- or di-alkylated products depending on stoichiometry.

Condensation Reactions

The diketone reacts with amines or hydrazines to form Schiff bases or pyrazole-fused heterocycles.

| Reaction | Reagents | Products |

|---|---|---|

| Hydrazine condensation | Hydrazine hydrate, ethanol, reflux | Bis-pyrazolyl hydrazone derivatives |

Electrophilic Substitution

The pyrazole rings, though sterically hindered by methyl groups, can undergo nitration or sulfonation under vigorous conditions.

| Reaction | Conditions | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 80°C | C-5 position of pyrazole (minor yield) |

Metal Coordination

The pyrazole nitrogen atoms act as Lewis bases, forming complexes with transition metals. A structurally related platinum complex (Figure 1) was synthesized via reaction with K₂PtCl₄ in a water–2-ethoxyethanol mixture .

Figure 1 : Proposed coordination mode of the diketone-pyrazole ligand in platinum complexes .

Stability and Reaction Optimization

-

Solvent effects : Reactions proceed efficiently in polar aprotic solvents (e.g., DMF) or alcohols (methanol/ethanol) .

-

Catalysts : Potassium carbonate enhances enolate formation, while Na₂CO₃ facilitates substitution reactions .

-

Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard for tracking reaction progress .

Mechanistic Insights

-

Keto-enol tautomerism : Stabilizes enolate intermediates, critical for nucleophilic reactions .

-

Steric effects : Dimethyl groups on pyrazole limit electrophilic substitution to less hindered positions.

-

Coordination geometry : The diketone-oxygen and pyrazole-nitrogen atoms enable chelation in octahedral or square-planar metal complexes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione in anticancer applications. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have shown significant inhibition of cell proliferation in human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses activity against a range of bacterial and fungal pathogens. The mechanism appears to involve the disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Materials Science

Corrosion Inhibition

One of the notable applications of this compound is in the field of corrosion inhibition. It has been shown to effectively inhibit corrosion in mild steel exposed to acidic environments. The compound forms a protective layer on the metal surface, thus preventing further oxidation and degradation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Anticancer | The compound showed significant cytotoxic effects on human breast cancer cells with IC50 values in the low micromolar range. |

| Antimicrobial Evaluation | Antimicrobial | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. |

| Corrosion Inhibition Research | Corrosion Inhibition | Demonstrated over 90% inhibition efficiency in mild steel corrosion in hydrochloric acid solutions at optimal concentrations. |

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic processes or exhibit unique electronic and optical properties. The pyrazole rings in the compound can also interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrazole rings or the diketone backbone. Key examples include:

Key Observations :

- Substituent Impact on Reactivity : The dimethylpyrazole groups in the target compound introduce steric hindrance and electronic effects that complicate metal coordination compared to the simpler 1-methylpyrazole analog . This may explain the latter’s successful use in platinum complexes .

- Commercial Viability : The target compound’s discontinuation contrasts with the availability of its analogs, suggesting unresolved synthetic or stability issues .

Biological Activity

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, a compound with the molecular formula C14H18N4O2 and a molar mass of 274.32 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2 |

| Molar Mass | 274.32 g/mol |

| CAS Number | 1006327-67-8 |

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone under basic conditions. This reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain pyrazole derivatives showed potent inhibitory effects on liver (HepG2) and lung (A549) carcinoma cell lines with IC50 values as low as 5.35 µM and 8.74 µM respectively .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Mechanistically, it may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways. The exact pathways remain an area for further investigation but may involve modulation of tyrosyl DNA phosphodiesterase 2 (TDP2) activity and other cellular targets .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have also been explored for their antimicrobial activities. The presence of the pyrazole ring is often associated with enhanced interaction with bacterial and fungal cell membranes, leading to increased permeability and cell death .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on HepG2 and A549 Cells : A study evaluated various pyrazole derivatives against HepG2 and A549 cells using the MTT assay. The results indicated that specific modifications on the pyrazole ring could enhance cytotoxicity significantly compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial properties of synthesized pyrazole compounds against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for preparing 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, and what key intermediates are involved?

Answer: The synthesis typically involves coupling pyrazole derivatives with diketone precursors. A common approach includes:

- Step 1: Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Claisen condensation or hydrazine-β-diketone cyclization .

- Step 2: Reaction of the pyrazole aldehyde with a methyl-substituted diketone (e.g., 2-methylpropane-1,3-dione) under basic conditions to form the bis-pyrazole-dione framework. Solvents like ethanol or methanol are often used, with reaction temperatures optimized between 60–80°C .

Key Intermediates:

| Intermediate | Role | Reference |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | Electrophilic coupling partner | |

| 2-Methylpropane-1,3-dione | Central diketone scaffold |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves ambiguities in stereochemistry and confirms the planar geometry of the diketone core .

- IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretching) and ~1550 cm⁻¹ (pyrazole ring vibrations) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, particularly in sterically hindered environments?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates .

Case Study:

| Condition | Yield Improvement | Reference |

|---|---|---|

| Conventional heating (ethanol, 80°C) | 45% | |

| Microwave (DMF, 100°C, 20 min) | 72% |

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

Answer:

- Dynamic Effects: Conformational flexibility in the propane-dione core can cause splitting in NMR signals. Variable-temperature NMR (VT-NMR) studies clarify dynamic behavior .

- X-ray Diffraction: Resolves discrepancies by providing definitive bond lengths and angles (e.g., C=O bond distance ~1.21 Å) .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and identify tautomeric forms .

Example:

| Observation | Resolution Method | Reference |

|---|---|---|

| Split ¹H NMR peaks at δ 6.8–7.1 | VT-NMR confirms rotational isomerism |

Q. What strategies are recommended for studying the biological interactions of this compound, given its structural complexity?

Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities. The diketone moiety often interacts with catalytic lysine residues .

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) with high precision .

- Metabolic Stability Assays: Use liver microsomes to evaluate cytochrome P450-mediated degradation pathways .

Key Targets:

| Target | Interaction Mechanism | Reference |

|---|---|---|

| Kinase Enzymes | Hydrogen bonding via diketone C=O groups | |

| DNA Gyrase | Intercalation via pyrazole rings |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.